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Compound of Interest

Compound Name: 80-014B

Cat. No.: B10862083

Disclaimer: Foundational research specifically published under the identifier "80-014B cationic
lipid" is limited in publicly accessible scientific literature. However, the available information and
its context strongly suggest a close relationship or identity with the well-characterized and
benchmark ionizable lipidoid, C12-200. This technical guide will, therefore, focus on the
extensive foundational research available for C12-200 as a representative of this class of
cationic lipids, with the understanding that it serves as a proxy for 80-O14B.

This guide is intended for researchers, scientists, and drug development professionals,
providing an in-depth overview of the core research, experimental protocols, and mechanistic
insights into this pivotal component of lipid nanoparticle (LNP) technology for nucleic acid
delivery.

Core Concepts and Physicochemical Properties

C12-200 is a synthetic, ionizable cationic lipidoid that has been instrumental in the
development of potent lipid nanoparticle formulations for the delivery of RNA therapeutics,
including siRNA and mRNA.[1][2] Its structure is characterized by a branched-chain
architecture, which is a key feature contributing to its efficacy.

The defining physicochemical property of ionizable lipids like C12-200 is their pH-dependent
charge. At a physiological pH of 7.4, C12-200 is near-neutral, which minimizes non-specific
interactions with biological membranes and reduces toxicity.[3][4] However, in the acidic
environment of the endosome (pH 5.5-6.5), its tertiary amine groups become protonated,
leading to a positive charge. This charge is critical for two key functions: initial encapsulation of
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negatively charged nucleic acids during LNP formulation at a low pH, and subsequent
endosomal escape into the cytoplasm of target cells.[3][4]

The apparent pKa of an LNP formulation, which is the pH at which 50% of the ionizable lipids
are protonated, is a critical parameter influencing its in vivo performance. For C12-200, the pKa
of the lipid itself has been reported, as well as the apparent pKa of LNP formulations containing
it.[3][5][6] The optimal pKa for hepatic delivery of SIRNAs has been found to be in the range of
6.2 to 6.4.[6]

Table 1: Physicochemical Properties of C12-200 and Formulations

Property Value Reference(s)
C12-200

Molecular Formula C70H145N505 [3]

Molecular Weight 1136.96 g/mol [3]

CAS Number 1220890-25-4 [7]

pKa (S-isomer) 7.12 [31[5]

C12-200 LNP Formulations

5.298 - 7.111 (varies with
Apparent pKa ) [8]
formulation)

Optimized Apparent pKa

_ 6.96 4]
(mRNA delivery)

Experimental Protocols
Synthesis of C12-200

The synthesis of C12-200 and similar lipidoids is typically achieved through a combinatorial

chemistry approach involving the ring-opening reaction of alkyl epoxides with a selection of

amines.[10][11] This method allows for the rapid generation of a library of lipid-like materials
with diverse structures for high-throughput screening.

Detailed Protocol for Lipidoid Synthesis (General Approach):
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e Reactant Preparation: An amine (1 equivalent) and an alkyl epoxide (e.g., C12 epoxide) are
prepared. The stoichiometric equivalent of the epoxide is typically one less than the total
number of reactive amine protons to favor products with a full set of lipid tails.[10]

» Reaction: The amine and epoxide are combined in a glass vial, often without a solvent, and
heated with magnetic stirring. The reaction temperature and time are optimized for the
specific reactants.

« Purification: The resulting library of lipidoids is typically used without further purification for
initial high-throughput screening. For lead candidates like C12-200, purification can be
performed using chromatography techniques.

Formulation of C12-200 Lipid Nanoparticles for mRNA

Delivery

C12-200 is formulated into LNPs along with helper lipids, which include a phospholipid,
cholesterol, and a PEGylated lipid. These components contribute to the structural integrity,
stability, and in vivo performance of the nanoparticles.[12][13] Microfluidic mixing is a common
and reproducible method for LNP formulation.[14][15]

Table 2: Representative Molar Ratios for C12-200 LNP Formulation

Component Molar Ratio (%) Reference(s)
C12-200 (lonizable Lipid) 35 [2][12][14]
DOPE (Phospholipid) 16 [2][12][14]
Cholesterol 46.5 [2][12][14]
C14-PEG2000 (PEG-Lipid) 2.5 [2][12][14]

Detailed Protocol for mMRNA-LNP Formulation (Microfluidic Mixing):
e Preparation of Lipid Solution (Organic Phase):

o Dissolve C12-200, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired
molar ratios (e.g., 35:16:46.5:2.5).[14]
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e Preparation of mMRNA Solution (Aqueous Phase):

o Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer at pH
3.0.[14]

e Microfluidic Mixing:
o Load the lipid solution and the mRNA solution into separate syringes.

o Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two
solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow
rate (e.g., 12 mL/min).[14]

 Purification and Buffer Exchange:

o The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at
pH 7.4 to remove ethanol and raise the pH.

Mechanism of Action: Cellular Uptake and

Endosomal Escape

The efficacy of C12-200 LNPs in delivering their mRNA cargo is critically dependent on their
ability to be taken up by target cells and subsequently escape from the endosome.

Cellular Uptake

Studies have shown that siRNA delivery by C12-200 LNPs is mediated by Cdc42-dependent
micropinocytosis.[2] This is a form of endocytosis that involves the formation of large, irregular
vesicles called macropinosomes. It is considered an ApoE-independent pathway.[16]
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Cellular uptake of C12-200 LNPs via micropinocytosis.

Endosomal Escape

The endosomal escape of C12-200 LNPs is a pH-triggered process. As the endosome matures
and its internal pH drops, the C12-200 lipid becomes protonated.[3][4] This leads to an
interaction between the now positively charged LNP and the negatively charged lipids of the
endosomal membrane. This interaction is thought to induce a non-bilayer (hexagonal HIl)
phase transition in the endosomal membrane, leading to membrane destabilization and the
release of the mRNA cargo into the cytoplasm.[17][18] Another proposed mechanism is the
"proton sponge effect,” where the buffering capacity of the ionizable lipid leads to an influx of
protons and counter-ions, causing osmotic swelling and rupture of the endosome.[17][18]
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Mechanism of pH-dependent endosomal escape.

In Vivo Performance and Biodistribution

Following intravenous administration, LNPs formulated with C12-200 have been shown to
predominantly deliver their mMRNA cargo to the liver.[12][14] To a lesser extent, delivery to the
spleen, lungs, and kidneys has also been observed.[14] The biodistribution profile does not
always directly correlate with protein expression, with C12-200 facilitating protein expression

almost entirely in the liver.[14]
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Table 3: In Vivo Efficacy of C12-200 LNPs

Parameter Observation Reference(s)
Primary Target Organ Liver [12][14]
Secondary Distribution Spleen, Lungs, Kidneys [14]
) ) High luciferase expression in
MRNA Delivery Efficacy ] [12]
the liver

High levels of Factor VII
) ) ) knockdown in non-human
siRNA Delivery Efficacy ) [10]
primates at doses as low as

0.03 mg/kg

Well-tolerated at effective
o doses, with less immune
Toxicity o [12]
infiltration compared to some

other ionizable lipids

Interaction with Cellular Signaling Pathways

lonizable lipid nanopatrticles, including those containing lipids of the same class as C12-200,
are not merely passive carriers but can actively engage with the innate immune system. This
interaction can have an adjuvant effect, which can be beneficial for vaccine applications.[3][19]

One of the key pathways activated by these LNPs is the Toll-like receptor 4 (TLR4) signaling
pathway.[20] Activation of TLR4 can lead to the downstream activation of two important
transcription factors: Nuclear Factor-kappa B (NF-kB) and Interferon Regulatory Factors (IRFs).
[20][21] This signaling occurs through both MyD88-dependent and TRIF-dependent pathways.
[22]

Activation of NF-kB leads to the transcription of pro-inflammatory cytokines such as TNF-a, IL-
1B, and IL-6.[23] The activation of IRFs results in the production of type | interferons (e.g., IFN-

B).[23]
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TLR4-mediated activation of NF-kB and IRF signaling by LNPs.

Conclusion

The foundational research on the C12-200 cationic lipid, presented here as a proxy for 80-
014B, has been pivotal in advancing the field of RNA therapeutics. Its unique physicochemical
properties, particularly its pH-responsive nature, enable the efficient encapsulation and
intracellular delivery of nucleic acids. The detailed understanding of its mechanism of action,
from cellular uptake to endosomal escape and its interaction with innate immune pathways,
provides a solid framework for the rational design of next-generation lipid nanoparticle delivery
systems for a wide range of therapeutic applications. Further research to definitively link the
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identifier 80-014B to C12-200 or to characterize it as a distinct entity will be valuable for the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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